(1R,3S)-3-methoxycyclopentan-1-amine

Description

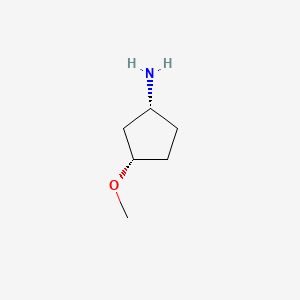

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-methoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILPGWUKJERFN-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r,3s 3 Methoxycyclopentan 1 Amine and Its Stereoisomers

Stereoselective Approaches to the Cyclopentane (B165970) Core

The construction of the chiral cyclopentane skeleton is the foundational step in the synthesis. Key strategies focus on establishing the correct absolute and relative stereochemistry early in the synthetic sequence.

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures or desymmetrize prochiral substrates, providing enantiomerically pure building blocks. A common approach involves the kinetic resolution of a racemic cyclopentane precursor. For instance, lipases are frequently used for the enantioselective acylation of racemic alcohols.

In a route analogous to the synthesis of the target molecule's precursors, a lipase (B570770) can be employed for the chiral separation of a substituted aminocyclopentanol derivative. google.com A notable example is the use of Novozym 435 lipase with vinyl acetate (B1210297) as an acyl donor to selectively acetylate one enantiomer of a racemic aminocyclopentanol, allowing for the separation of the acetylated product from the unreacted enantiomer. google.com This enzymatic resolution is crucial for obtaining materials with high optical purity, which is essential for pharmaceutical intermediates. google.com These enzymatic transformations are valued for their mild reaction conditions and exceptional levels of selectivity, often surpassing what is achievable with purely chemical methods. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter(s) have been created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral cyclopentanes.

A particularly relevant synthesis of (1R,3S)-3-amino-1-cyclopentanol, a direct precursor to the target molecule, utilizes a chiral auxiliary in a hetero-Diels-Alder reaction. google.comgoogleapis.com In this approach, an N-acyl hydroxylamine (B1172632) compound, derived from an enantiopure source like (R)-N,2-dihydroxy-2-phenylacetamide, acts as the chiral director. google.comgoogleapis.com This auxiliary guides the [4+2] cycloaddition with cyclopentadiene, establishing the two critical chiral centers of the resulting bicyclic intermediate with high stereoselectivity. google.com The auxiliary is then cleaved and can be recovered for reuse, making the process more efficient. This method is advantageous as it builds the core structure and sets the required stereochemistry in a single, highly controlled step. google.com

General strategies often employ auxiliaries like menthol (B31143) derivatives. For example, a chiral 8-phenylmenthyl group can be used to direct the stereochemistry of photocycloadditions to form cyclobutane (B1203170) rings, a principle that extends to other cycloadditions for creating five-membered rings. nih.govnih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents one of the most powerful tools in modern organic synthesis. frontiersin.orgyoutube.com This approach has been widely used to construct chiral cyclopentane rings through various reaction types.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a prominent strategy. N-Heterocyclic Carbene (NHC) catalysts, for example, can mediate domino reactions to assemble highly functionalized cyclopentanes. In one such process, an NHC catalyst facilitates a Michael/Michael/esterification cascade between α,β-unsaturated aldehydes and 2-nitroallylic acetates, constructing a cyclopentane ring with four contiguous stereocenters in a single operation with good yields and high stereoselectivity. nih.gov

Transition metal catalysis offers another robust avenue. Chiral titanium-salen complexes can catalyze a formal [3+2] cycloaddition between cyclopropyl (B3062369) ketones and alkenes to furnish polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, dual-catalyst systems, such as a DTBMSegphos-Pd(II)/Yb(III) complex, have been employed in enantioselective Conia-ene reactions to generate methylene (B1212753) cyclopentanes containing all-carbon quaternary centers. organic-chemistry.org

Below is a table summarizing selected asymmetric catalytic methods for cyclopentane synthesis.

| Catalyst/Ligand | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) / ee |

| Aminoindanol-derived NHC | Michael/Michael/Esterification | Cinnamaldehyde, (E)-2-nitroallylic acetate | 3:1 | 78:22 |

| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition | Cyclopropyl ketones, Alkenes | Excellent | Excellent |

| DTBMSegphos-Pd(II)/Yb(III) | Conia-ene Reaction | Acetylenic β-dicarbonyls | N/A | High |

| Chiral Isothiourea | Michael-Aldol-β-Lactonization | Unsaturated acid chlorides, Enals | High | High |

Diastereoselective and Enantioselective Amination and Alkoxylation

With the chiral cyclopentane core established, the next phase involves the stereocontrolled introduction of the amine and methoxy (B1213986) groups to yield the final product.

The introduction of the amine group must proceed in a way that secures the desired (1R) stereochemistry. One of the most direct routes starts from a precursor where a nitrogen-containing functional group is already in place. In the synthesis starting from the hetero-Diels-Alder adduct, the N-O bond within the bicyclic intermediate is reduced, often using zinc powder in acetic acid or through catalytic hydrogenation. google.com A subsequent hydrogenation step, for example using palladium on carbon (Pd/C) under a hydrogen atmosphere, reduces another functional group (e.g., a double bond) and ensures the formation of the saturated aminocyclopentanol precursor, (1R,3S)-3-amino-1-cyclopentanol, with high optical purity (>99.5%). google.com

Alternative strategies could involve:

Reductive Amination : A suitably protected 3-methoxycyclopentanone (B7938530) could undergo reductive amination. organic-chemistry.orgchemrxiv.org This involves condensation with an amine source (like ammonia (B1221849) or a protected amine) to form an imine, followed by stereoselective reduction. The facial selectivity of the reduction would be key to establishing the correct stereochemistry.

Ring-opening of an Epoxide : A chiral cyclopentene (B43876) oxide can be subjected to a ring-opening reaction with a nitrogen nucleophile, such as sodium azide (B81097) or ammonia. cymitquimica.comscbt.com The reaction typically proceeds via an SN2 mechanism, leading to a trans-1,2-aminoalcohol. This would require a different synthetic design to achieve the desired 1,3-cis relationship.

The final step in the synthesis is the methylation of the hydroxyl group of the (1R,3S)-3-amino-1-cyclopentanol precursor. To prevent undesired N-methylation, the amine functionality is typically protected first, for instance as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). chemicalbook.com

The O-methylation is commonly achieved via the Williamson ether synthesis. tcichemicals.comwikipedia.org This reaction involves the deprotonation of the protected aminocyclopentanol's hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then reacts with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate, in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds with inversion of configuration at the methylating agent's carbon, while the stereochemistry at the cyclopentanol's C3-OH center remains unchanged. lumenlearning.comlibretexts.org The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is common for this transformation. masterorganicchemistry.com Finally, removal of the amine protecting group (e.g., acid-catalyzed cleavage of the Boc group) affords the target compound, (1R,3S)-3-methoxycyclopentan-1-amine.

Resolution Techniques for Enantiopure this compound

The separation of a racemic mixture of 3-methoxycyclopentan-1-amine (B1526625) into its constituent enantiomers is a critical step in the synthesis of the enantiopure (1R,3S) isomer. This process, known as chiral resolution, can be achieved through several established methodologies.

Classical Chiral Resolution Methods

Classical chiral resolution remains a widely practiced technique for the separation of enantiomers on both laboratory and industrial scales. rsc.org This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. libretexts.org

For the resolution of a basic compound like 3-methoxycyclopentan-1-amine, a chiral acid is the resolving agent of choice. libretexts.org Commonly employed chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org The process involves the formation of diastereomeric salts, where the racemic amine reacts with the enantiomerically pure acid. For instance, reacting racemic 3-methoxycyclopentan-1-amine with L-(+)-tartaric acid would yield a mixture of two diastereomeric salts: ((1R,3S)-3-methoxycyclopentan-1-ammonium)-(2R,3R)-tartrate and ((1S,3R)-3-methoxycyclopentan-1-ammonium)-(2R,3R)-tartrate.

The success of this method hinges on the difference in solubility between the two diastereomeric salts in a given solvent system. wikipedia.org Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. wikipedia.org The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org

A representative example of this methodology is the resolution of (±)-trans-1,2-diaminocyclohexane, a cyclic amine, using L-(+)-tartaric acid. This process demonstrates the effectiveness of diastereomeric salt formation for separating stereoisomers of cyclic amines. researchgate.net

Table 1: Representative Data for Classical Chiral Resolution of a Cyclic Amine

| Racemic Amine | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|

This table is a representative example based on the resolution of a similar cyclic amine and illustrates the potential outcome of such a process.

Chromatographic Separation Techniques

Chromatographic methods offer a powerful alternative for the direct separation of enantiomers and are particularly advantageous for their high efficiency and applicability to a wide range of compounds. eijppr.commdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most prominent techniques in this domain. nih.govmdpi.com

The cornerstone of chiral chromatographic separation is the use of a chiral stationary phase (CSP). eijppr.com These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used due to their broad applicability in resolving a vast array of chiral compounds, including amines. mdpi.commdpi.com

In a typical chiral HPLC or SFC separation, the racemic mixture is passed through a column packed with the CSP. The mobile phase, a solvent or a mixture of solvents, carries the sample through the column. For the separation of amines, the mobile phase in HPLC often consists of a mixture of alkanes (like hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), sometimes with a basic additive to improve peak shape. nih.gov Supercritical fluid chromatography frequently employs supercritical carbon dioxide as the main mobile phase component, often mixed with an alcohol modifier. mdpi.comnih.gov

To enhance the resolution of amine enantiomers, derivatization is a common strategy. nih.gov For example, reacting the amine with a reagent like carbobenzyloxy chloride (Cbz-Cl) can lead to the formation of carbamate derivatives. These derivatives often exhibit improved chromatographic behavior and enhanced chiral recognition on the CSP, resulting in better separation. nih.gov

Table 2: Typical Parameters for Chromatographic Resolution of Chiral Amines

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Advantages |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol with additive (e.g., diethylamine) | UV/Vis | Broad applicability, well-established methods |

This table summarizes common conditions and is not specific to the direct analysis of the title compound but represents a standard approach for analogous separations.

Derivatization and Synthetic Transformations of 1r,3s 3 Methoxycyclopentan 1 Amine

Amine Functional Group Derivatizations

The primary amine in (1R,3S)-3-methoxycyclopentan-1-amine serves as a versatile handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Formation of Amides and Carbamates

The nucleophilic nature of the primary amine readily allows for the formation of amide and carbamate (B1207046) linkages, which are prevalent in many biologically active molecules.

Amide Synthesis: Amide bond formation is a cornerstone of organic synthesis. This compound can be acylated using various reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction between the amine and a carboxylic acid, forming a stable amide bond under mild conditions.

Carbamate Synthesis: Carbamates, known for their role as protecting groups and their presence in pharmaceuticals, can be synthesized from this compound by reaction with chloroformates or other carbamoylating agents. nih.gov For instance, treatment with benzyl (B1604629) chloroformate in the presence of a base like triethylamine (B128534) would yield the corresponding N-Cbz protected amine. The carbamate functionality can enhance metabolic stability and modulate the lipophilicity of the parent molecule. nih.gov A variety of carbamoylating reagents can be employed to introduce different substituents, thereby fine-tuning the properties of the resulting derivative. nih.gov

Table 1: Representative Amide and Carbamate Derivatives of this compound

| Entry | Reagent | Product Structure | Product Name |

| 1 | Acetyl chloride | N-((1R,3S)-3-methoxycyclopentyl)acetamide | |

| 2 | Benzoyl chloride | N-((1R,3S)-3-methoxycyclopentyl)benzamide | |

| 3 | Benzyl chloroformate | Benzyl ((1R,3S)-3-methoxycyclopentyl)carbamate | |

| 4 | Di-tert-butyl dicarbonate | tert-Butyl ((1R,3S)-3-methoxycyclopentyl)carbamate |

Synthesis of Substituted Amines

The synthesis of secondary and tertiary amines from this compound expands the chemical space for derivatization.

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach is reductive amination. This powerful transformation involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding substituted amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the carbonyl starting material. This method allows for the introduction of a wide variety of alkyl and aryl substituents.

Table 2: Examples of Substituted Amines via Reductive Amination

| Entry | Carbonyl Compound | Reducing Agent | Product Structure | Product Name |

| 1 | Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-N-((1R,3S)-3-methoxycyclopentyl)amine | |

| 2 | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-N-((1R,3S)-3-methoxycyclopentyl)amine | |

| 3 | Acetone | NaBH₃CN | N-Isopropyl-N-((1R,3S)-3-methoxycyclopentyl)amine |

Ether Functional Group Transformations

The methoxy (B1213986) group offers another site for synthetic manipulation, allowing for the unmasking of a hydroxyl group or further functionalization.

Cleavage and Modification of the Methoxy Group

Cleavage of the methyl ether to reveal the corresponding alcohol, (1R,3S)-3-aminocyclopentan-1-ol, can be a key synthetic step. This transformation is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. Another common reagent for demethylation is boron tribromide (BBr₃), which is particularly effective for cleaving aryl methyl ethers but can also be applied to alkyl methyl ethers. The resulting alcohol can then be used in subsequent reactions, such as esterification or further etherification.

Regioselective and Stereoselective Functionalizations

While specific literature on the regioselective and stereoselective functionalization of this compound is limited, general principles of organic synthesis can be applied. The stereochemistry of the starting material can direct the outcome of subsequent reactions. For instance, reactions at the C1 amine or the C3 methoxy group are expected to proceed with retention or inversion of configuration depending on the reaction mechanism (Sₙ1 vs. Sₙ2). The presence of the existing stereocenters can influence the facial selectivity of reactions on the cyclopentane (B165970) ring, potentially leading to diastereoselective outcomes.

Skeletal Modifications of the Cyclopentane Ring

Ring Expansion and Contraction Strategies

While specific examples of ring expansion and contraction applied directly to this compound are not extensively documented in publicly available literature, established methodologies for such transformations on related cyclopentylamine (B150401) derivatives suggest plausible synthetic routes.

Ring Expansion:

A primary strategy for the one-carbon ring expansion of cycloalkanes bearing an aminomethyl group is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.info This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-enlarged ketone. wikipedia.orgyoutube.com For this to be applied to this compound, it would first need to be converted to the corresponding β-amino alcohol, (1-(aminomethyl)cyclopentyl)methanol derivative, while preserving the stereochemistry of the methoxy group.

The general mechanism for the Tiffeneau-Demjanov rearrangement proceeds through the diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring to the exocyclic carbocation leads to the formation of a more stable carbocation within the newly formed six-membered ring, which is then captured by water to afford the cyclohexanone (B45756) product after deprotonation. The stereochemistry of the migrating carbon is typically retained during the rearrangement.

| Reaction | Reagents | Product Type | Key Features |

| Tiffeneau-Demjanov Rearrangement | Nitrous Acid (HNO₂) | Ring-expanded ketone | One-carbon ring expansion; proceeds via a β-amino alcohol intermediate. |

Ring Contraction:

Methodologies for the ring contraction of cyclopentylamine derivatives are less common than ring expansions. However, photochemical methods have been reported for the ring contraction of saturated heterocycles, which could potentially be adapted for carbocyclic systems. For instance, a photomediated ring contraction of substituted piperidines to cyclopentylamines has been demonstrated. While this involves a heterocyclic system, the principles of radical-mediated bond cleavage and rearrangement could conceptually be explored for carbocyclic amines.

Another theoretical approach could involve a Favorskii-type rearrangement on a suitably functionalized derivative. The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often with ring contraction. To apply this, the amine functionality of this compound would need to be transformed into a leaving group, and a halogen would need to be introduced at an adjacent carbon.

Introduction of Additional Stereocenters

The inherent chirality of this compound makes it a valuable chiral auxiliary or starting material for the diastereoselective synthesis of new compounds, thereby introducing additional stereocenters with a high degree of control.

As a Chiral Auxiliary:

The primary amine of this compound can be readily acylated or converted into an imine to serve as a chiral auxiliary. This auxiliary can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol (B89426) reactions, or Michael additions, on the appended substrate. After the desired transformation, the auxiliary can be cleaved to reveal the newly formed chiral center in the product. While specific applications of this compound as a chiral auxiliary are not widely reported, the principle is well-established with other chiral amines.

As a Chiral Building Block:

The amine and methoxy groups serve as handles for further functionalization, allowing the cyclopentane ring to be incorporated into a larger molecule. For instance, the amine can be used as a nucleophile in substitution or addition reactions. The stereochemistry of the starting material can direct the approach of reagents, leading to the formation of one diastereomer in preference to others.

The synthesis of (1R,3S)-3-amino-1-cyclopentanol, a closely related compound, as a key intermediate for the antiviral drug Bictegravir, underscores the utility of this stereochemical motif. google.com The synthesis of this intermediate often involves an asymmetric cycloaddition reaction to construct the two chiral centers, highlighting the importance of controlling the stereochemistry at these positions. google.com

| Transformation | Reaction Type | Potential Products | Stereochemical Control |

| Acylation/Alkylation | Nucleophilic Substitution | Chiral amides, substituted amines | The chiral backbone can influence the approach of electrophiles. |

| Imine Formation | Condensation | Chiral imines | Can be used in subsequent diastereoselective additions. |

| Cycloaddition | [3+2] or other cycloadditions | Chiral heterocycles | The stereocenters on the cyclopentane ring can direct the facial selectivity of the cycloaddition. researchgate.net |

Stereochemical Characterization and Conformational Analysis of 1r,3s 3 Methoxycyclopentan 1 Amine

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. For (1R,3S)-3-methoxycyclopentan-1-amine, a combination of spectroscopic and crystallographic techniques would be employed to unequivocally establish the spatial arrangement of its amine and methoxy (B1213986) groups.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR, VCD/ORD)

Spectroscopic methods that rely on the interaction of chiral molecules with polarized light or chiral environments are powerful tools for determining absolute configuration in solution.

Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations, the absolute configuration can be confirmed. For instance, the C-H, N-H, and C-O stretching and bending vibrations would exhibit characteristic positive or negative VCD signals corresponding to the (1R,3S) configuration.

Optical Rotatory Dispersion (ORD) and its single-wavelength counterpart, optical rotation, are traditional methods for characterizing chiral compounds. While not always sufficient on its own to assign an absolute configuration without reference to known compounds, it serves as a crucial parameter.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy provides a means to distinguish between enantiomers and can be used to assign absolute configuration, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). ecampus.comnih.gov For this compound, a common CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). ecampus.com Reaction of the amine with the two enantiomers of MTPA would produce a pair of diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers would reveal specific chemical shift differences, which, when analyzed according to Mosher's model, can elucidate the absolute configuration at the C-1 stereocenter.

A hypothetical ¹H NMR data comparison for the MTPA amides of (R)- and (S)-3-methoxycyclopentan-1-amine is presented below:

| Proton | Δδ (δS - δR) (ppm) |

| H2 | Positive |

| H5 | Negative |

| OCH₃ | Positive |

Note: The signs of Δδ are hypothetical and based on the established model for determining absolute configuration using MTPA esters and amides.

X-ray Crystallography of Derivatives

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. researchgate.netresearchgate.net As the parent amine may be a liquid or difficult to crystallize, it is common practice to prepare a crystalline derivative. Suitable derivatives of this compound could include its hydrochloride salt, an amide, or a urea (B33335) derivative.

The process involves growing a high-quality single crystal of the derivative and irradiating it with X-rays. mdpi.com The diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. When a heavy atom is present, anomalous dispersion effects can be used to determine the absolute configuration without the need for a reference chiral center.

Conformational Preferences and Dynamics

The five-membered ring of cyclopentane (B165970) is not planar and exists in a continuous state of dynamic puckering. ic.ac.ukutdallas.edu The presence of substituents on the ring introduces steric and electronic interactions that favor certain conformations.

Ring Puckering and Conformational Isomerism

Cyclopentane rings typically adopt two principal conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). ic.ac.uk These conformations are interconverted through a low-energy process called pseudorotation. nih.gov For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain.

In this compound, the two substituents are in a trans relationship. The cyclopentane ring can exist in two primary envelope conformations where one of the carbons is out of the plane of the other four, or a half-chair conformation. The relative energies of these conformers will be influenced by the preference of the bulky methoxy and amino groups to occupy pseudo-equatorial positions to minimize steric interactions. Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the relative energies of the possible conformers.

A hypothetical relative energy profile for the conformers of this compound is shown below:

| Conformer | Relative Energy (kcal/mol) |

| ¹E (Envelope, C1 out of plane) | 1.2 |

| E₂ (Envelope, C2 out of plane) | 0.5 |

| ³T₂ (Half-chair) | 0.0 |

| E₄ (Envelope, C4 out of plane) | 0.6 |

| ⁵E (Envelope, C5 out of plane) | 1.5 |

Note: These energy values are hypothetical and serve to illustrate the likely preference for a half-chair conformation where substituents can adopt pseudo-equatorial positions.

Intramolecular Interactions and Their Influence on Conformation

The conformational equilibrium of this compound is also influenced by intramolecular interactions, particularly the potential for hydrogen bonding. nih.gov An intramolecular hydrogen bond could form between the amine group (as the donor) and the oxygen atom of the methoxy group (as the acceptor).

The formation of such a hydrogen bond would depend on the distance and orientation between the two groups, which is dictated by the ring's conformation. A conformation that brings the amine and methoxy groups into proximity would be stabilized by this interaction. This can be investigated using variable-temperature NMR spectroscopy or by analyzing the vibrational frequencies of the N-H and O-H (if protonated) stretching bands in the infrared spectrum. A shift to lower frequency for the N-H stretch in a non-polar solvent would be indicative of intramolecular hydrogen bonding.

The presence of such an interaction can lock the ring into a more rigid conformation, raising the energy barrier for pseudorotation.

The Pivotal Role of this compound in Advanced Synthesis

The chiral intermediate, this compound, has emerged as a significant building block in the field of advanced organic synthesis. Its unique stereochemical configuration and functional group arrangement make it a valuable tool for chemists aiming to construct complex molecular architectures with high levels of stereocontrol. This article explores the multifaceted applications of this compound, focusing on its role in catalyst and ligand design, its utility as a stereoselective building block, and its function as a precursor for bioactive scaffolds.

Mechanistic Investigations Involving 1r,3s 3 Methoxycyclopentan 1 Amine

Reaction Pathway Elucidation

No specific studies elucidating the reaction pathways of (1R,3S)-3-methoxycyclopentan-1-amine in various chemical transformations were identified.

Transition State Analysis and Stereoselectivity Origins

There is a lack of published research detailing the transition state analysis for reactions involving this compound to explain the origins of stereoselectivity.

Kinetic Studies of Reactions

No kinetic data or studies on the reaction rates and orders for transformations involving this compound could be located.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of (1R,3S)-3-methoxycyclopentan-1-amine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Detailed research findings from quantum chemical calculations would typically involve the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) surfaces. The ESP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be expected to be an electron-rich site, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 10.6 eV | Indicator of chemical stability and reactivity. |

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of different molecular conformations and their relative energies.

Conformational sampling is crucial for a flexible molecule like this compound, which has a non-planar cyclopentane (B165970) ring. The cyclopentane ring can adopt various puckered conformations, such as the envelope and twist forms. The position and orientation of the methoxy (B1213986) and amine substituents will influence the stability of these conformers. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial-Equatorial | 0.0 | Lowest energy conformer with both substituents in pseudo-equatorial positions. |

| Equatorial-Axial | 1.2 | Conformer with one substituent in a pseudo-equatorial and one in a pseudo-axial position. |

| Axial-Equatorial | 1.5 | Conformer with one substituent in a pseudo-axial and one in a pseudo-equatorial position. |

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, infrared (IR) vibrational frequencies and intensities can be calculated to help assign experimental IR spectra.

In addition to predicting spectroscopic data, theoretical chemistry can be used to model reaction outcomes. By calculating the activation energies and reaction enthalpies for potential reaction pathways, it is possible to predict the most likely products of a chemical reaction involving this compound. This can be particularly useful for understanding its synthesis and degradation pathways.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C-N) | 55 ppm |

| ¹³C NMR Chemical Shift (C-O) | 80 ppm |

| ¹H NMR Chemical Shift (H-N) | 1.5 ppm |

| IR Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ |

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed to understand its non-covalent interactions with a host molecule, without any reference to biological targets. These studies are fundamental to the field of supramolecular chemistry and materials science.

Molecular recognition studies would focus on the specific interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of this compound to a host. The results of such studies can provide insights into the design of novel host-guest systems. The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction.

Table 4: Illustrative Molecular Docking Results for this compound with a Host Molecule

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| Binding Energy | -5.8 kcal/mol | The calculated energy of binding between the ligand and the host. |

| Key Interactions | Hydrogen bond with host carbonyl; van der Waals contacts with host aromatic ring. | Specific non-covalent interactions stabilizing the complex. |

Analytical Methodologies for Research Scale Characterization and Purity Assessment

Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, 2D NMR, HRMS)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of (1R,3S)-3-methoxycyclopentan-1-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. For this compound, ¹H NMR spectroscopy would be used to identify the chemical environment of each proton. The signals corresponding to the methoxy (B1213986) group protons (-OCH₃), the protons on the cyclopentane (B165970) ring, and the amine group protons (-NH₂) would be expected at distinct chemical shifts. The coupling patterns between adjacent protons would help to establish the connectivity within the cyclopentane ring. ¹³C NMR spectroscopy complements this by providing the number of non-equivalent carbon atoms and their chemical environments.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure.

COSY experiments would reveal proton-proton couplings, confirming the adjacencies of protons on the cyclopentane ring.

HSQC would correlate each proton to its directly attached carbon atom.

HMBC experiments would show correlations between protons and carbon atoms over two to three bonds, which is vital for confirming the placement of the methoxy group and the amine group on the cyclopentane ring.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For this compound (C₆H₁₃NO), HRMS would provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Predicted mass spectrometry data for adducts of 3-methoxycyclopentan-1-amine (B1526625) can be found in public databases and serve as a reference.

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M-H]⁻ | 114.09244 |

| This table contains predicted m/z values for common adducts of 3-methoxycyclopentan-1-amine. mdpi.com |

Chiral Chromatographic Analysis (e.g., Chiral HPLC, GC-MS with chiral columns)

Given that this compound is a chiral molecule, methods to determine its enantiomeric and diastereomeric purity are critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. nih.govnih.gov The development of a successful chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (1R,3S) enantiomer from its corresponding (1S,3R) enantiomer, as well as any other diastereomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is another powerful technique for enantiomeric purity assessment. google.comgcms.cz For volatile amines like this compound, this method offers high resolution and sensitivity. gcms.cz The compound would first be separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, and then detected by a mass spectrometer. google.comgcms.cz The mass spectrometer provides not only quantification but also structural information, aiding in the confident identification of each stereoisomer. Derivatization of the amine with a suitable reagent can sometimes be employed to improve volatility and chromatographic performance.

Elemental Analysis and Spectrophotometric Quantification

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₁₃NO) to confirm the elemental composition and assess the purity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 62.57% |

| Hydrogen (H) | 11.38% |

| Nitrogen (N) | 12.16% |

| Oxygen (O) | 13.89% |

| This table shows the theoretical elemental composition of this compound. |

Spectrophotometric Quantification methods, while less common for this specific compound, can be developed. For instance, the amine could be derivatized with a chromophoric agent, and the resulting product could be quantified using UV-Visible spectrophotometry at a specific wavelength. This approach would require careful method development and validation.

In-process Control and Reaction Monitoring Techniques

In the synthesis of this compound, particularly in a research or production setting, in-process controls are vital to monitor the reaction progress, yield, and formation of impurities in real-time. Techniques such as online HPLC or GC can be integrated into the reaction setup to withdraw and analyze samples at various time points. For amination reactions, real-time monitoring using techniques like electrospray ionization mass spectrometry (ESI-MS) can provide valuable insights into the reaction kinetics and mechanism, allowing for precise control over the stereochemical outcome. nih.gov These methods enable optimization of reaction parameters to maximize the yield of the desired stereoisomer and minimize the formation of byproducts.

Q & A

Q. How can researchers safely handle (1R,3S)-3-methoxycyclopentan-1-amine in laboratory settings?

- Methodological Answer: Safe handling requires adherence to GHS hazard classifications (e.g., oral toxicity, skin/eye irritation) outlined in safety data sheets (SDS). Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, employ adsorbent materials (e.g., silica gel) and avoid environmental contamination. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. What synthetic strategies are effective for preparing this compound while preserving stereochemistry?

- Methodological Answer: Multi-step synthesis may involve:

- Step 1: Cyclopentene oxide ring-opening with ammonia to form a cyclopentane-1,3-diamine intermediate.

- Step 2: Selective methoxylation at the 3-position using a protecting group (e.g., Boc) to prevent over-alkylation.

- Step 3: Chiral resolution via diastereomeric salt formation or enzymatic methods to isolate the (1R,3S) enantiomer .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer:

- X-ray crystallography: Co-crystallize with a heavy atom derivative (e.g., PtCl₄) and refine using SHELXL for precise stereochemical assignment .

- Chiral HPLC: Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

- NMR spectroscopy: Analyze vicinal coupling constants (J values) in NOESY or COSY spectra to confirm spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer:

- Re-examine computational parameters: Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models.

- Validate experimental conditions: Confirm purity via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting spectra .

- Cross-validate with alternative techniques: Compare IR stretching frequencies and mass spectrometry fragmentation patterns with theoretical models .

Q. What methodologies are suitable for evaluating the metabolic stability of this compound in preclinical studies?

- Methodological Answer:

- In vitro liver microsome assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating buffer at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.

- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition .

- Half-life (t₁/₂) calculation: Apply first-order kinetics to the disappearance curve of the parent compound .

Q. How can computational docking studies be designed to predict the interaction of this compound with chemokine receptors?

- Methodological Answer:

- Protein preparation: Retrieve the CXCR4 receptor structure (PDB: 3OE0), remove water molecules, and add hydrogen atoms.

- Ligand preparation: Generate low-energy conformers of this compound using molecular dynamics (MD) simulations.

- Docking protocol: Use AutoDock Vina with a grid box centered on the receptor’s binding pocket. Validate top poses with MM-GBSA binding energy calculations .

Data Analysis and Optimization

Q. What experimental controls are critical when analyzing the biological activity of this compound in cell-based assays?

- Methodological Answer:

- Negative controls: Use vehicle (DMSO < 0.1%) and scrambled enantiomers (e.g., (1S,3R)-isomer) to rule out non-specific effects.

- Positive controls: Include known chemokine receptor antagonists (e.g., AMD3100 for CXCR4).

- Dose-response curves: Test 8–12 concentrations (1 nM–100 µM) to calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. How can degradation pathways of this compound be characterized under accelerated stability conditions?

- Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days.

- LC-HRMS analysis: Identify degradation products via accurate mass measurements and isotopic patterns.

- Mechanistic insights: Compare degradation kinetics in acidic (pH 3) vs. alkaline (pH 9) buffers to elucidate hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.